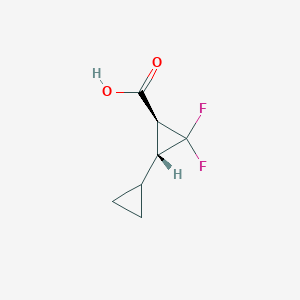

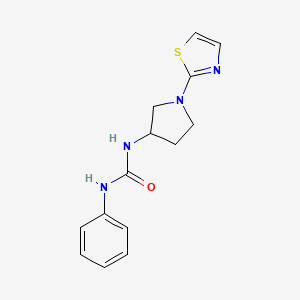

![molecular formula C8H9NO B2599494 7-Oxospiro[3.3]heptane-2-carbonitrile CAS No. 2413904-81-9](/img/structure/B2599494.png)

7-Oxospiro[3.3]heptane-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Oxospiro[3.3]heptane-2-carbonitrile is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.166. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

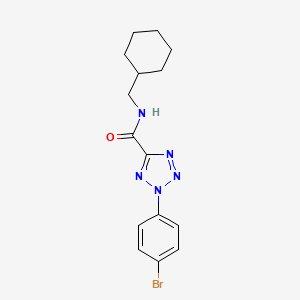

Antibacterial Activity

Research has demonstrated the synthesis of novel quinolines incorporating the spiro[3.3]heptane motif, showing potent antibacterial activity against respiratory pathogens. These compounds, including derivatives of 7-Oxospiro[3.3]heptane-2-carbonitrile, exhibited significant in vitro and in vivo activity against a range of gram-positive and gram-negative bacteria, including multidrug-resistant strains, highlighting their potential as antibacterial agents for treating respiratory tract infections (Odagiri et al., 2013).

Lipophilicity Modification

A study on azaspiro[3.3]heptanes as substitutes for traditional heterocycles in medicinal chemistry found that introducing a spirocyclic center could lower the lipophilicity (measured as logD) of molecules, potentially affecting their pharmacokinetic profiles. This research suggests that this compound derivatives could be used to modify drug properties, offering a strategy for optimizing pharmacokinetic parameters (Degorce et al., 2019).

Novel Synthesis Methods

Innovative synthetic methodologies have been developed for creating spirocyclic compounds, including this compound derivatives. For instance, a rapid and simple diversity-oriented synthesis approach has been reported for producing novel carbonitrile/carboxylate derivatives via a one-pot, four-component domino reaction. This method emphasizes efficiency, regioselectivity, and the ability to generate complex structures from simple precursors, useful for generating diverse molecular libraries for drug discovery (Mahdavinia et al., 2013).

Coordination Chemistry and Material Science

Research into spirocyclic sulfur and selenium ligands, including structures related to this compound, has explored their use as molecular rigid rods in the coordination of transition metal centers. These studies provide insights into the potential applications of spirocyclic compounds in the development of novel materials and catalysts, showcasing their versatility beyond medicinal chemistry (Petrukhina et al., 2005).

Anticancer and Antimicrobial Activities

A series of novel oxo-spiro chromene Schiff’s bases synthesized from derivatives of this compound demonstrated significant in vitro antibacterial and anticancer activities. Molecular docking analysis indicated that these compounds could inhibit DNA gyrase and CDK 6, providing a mechanistic basis for their biological activities. Notably, nitro derivatives showed particularly high efficacy, suggesting the potential of spirocyclic compounds in developing new anticancer and antimicrobial agents (Lotlikar et al., 2021).

Propriétés

IUPAC Name |

7-oxospiro[3.3]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-5-6-3-8(4-6)2-1-7(8)10/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJCKHYDARRUFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1=O)CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2599411.png)

![methyl 5-(((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599421.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2599433.png)

![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2599434.png)